molecular formula C12H9NO3S B3305735 3-[(Thien-3-ylcarbonyl)amino]benzoic acid CAS No. 923789-02-0

3-[(Thien-3-ylcarbonyl)amino]benzoic acid

Cat. No.: B3305735
CAS No.: 923789-02-0
M. Wt: 247.27 g/mol
InChI Key: UQBBJWRGQIYSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Thien-3-ylcarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C12H9NO3S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(thiophene-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(9-4-5-17-7-9)13-10-3-1-2-8(6-10)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBJWRGQIYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Thien 3 Ylcarbonyl Amino Benzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-[(thien-3-ylcarbonyl)amino]benzoic acid, the most logical disconnection is at the amide bond (C-N bond). libretexts.org This bond can be formed by reacting an activated form of thiophene-3-carboxylic acid with 3-aminobenzoic acid. amazonaws.com

This retrosynthetic approach identifies two key starting materials:

Thiophene-3-carboxylic acid: The acyl donor.

3-Aminobenzoic acid: The amine component.

The synthesis, therefore, depends on the effective coupling of these two building blocks.

Classical Amidation Approaches for N-Acylamino Benzoic Acids

The formation of an amide bond, such as the one in this compound, typically requires the activation of the carboxylic acid group to facilitate the reaction with the amine. luxembourg-bio.com Several classical methods are widely employed for this purpose.

Carbodiimides are a class of reagents that facilitate amide bond formation by activating the carboxylic acid. luxembourg-bio.com Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common examples. bachem.comthermofisher.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide. luxembourg-bio.com

To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. luxembourg-bio.comluxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive and less prone to side reactions. luxembourg-bio.com

Key Features of Carbodiimide-Mediated Couplings:

Reagents: DCC, EDC. thermofisher.com

Additives: HOBt, HOAt to suppress side reactions and improve yield. luxembourg-bio.com

Mechanism: Involves the formation of a reactive O-acylisourea intermediate. luxembourg-bio.com

Byproduct: The corresponding urea (B33335) (e.g., dicyclohexylurea (DCU) from DCC), which can sometimes be challenging to remove. luxembourg-bio.com

Another common method involves the conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride. libretexts.org Thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. libretexts.orglibretexts.org The resulting thiophene-3-carbonyl chloride is a highly reactive electrophile that readily reacts with 3-aminobenzoic acid to form the desired amide. youtube.com

This method is often efficient but can be harsh and may not be suitable for substrates with sensitive functional groups. The reaction of an acid chloride with an amine is typically rapid and often requires a base to neutralize the HCl byproduct. libretexts.org

Steps in Acid Halide Activated Acylation:

Activation: Thiophene-3-carboxylic acid is converted to thiophene-3-carbonyl chloride using a chlorinating agent like SOCl₂. libretexts.org

Coupling: The thiophene-3-carbonyl chloride is then reacted with 3-aminobenzoic acid. youtube.com

The mixed anhydride (B1165640) method involves reacting the carboxylic acid with an acid chloride, such as isobutyl chloroformate or pivaloyl chloride, in the presence of a tertiary amine. highfine.comthieme-connect.de This forms a mixed anhydride, which then reacts with the amine component. google.com This method offers a good balance of reactivity and selectivity. thieme-connect.de

The choice of the chloroformate is crucial to direct the nucleophilic attack of the amine to the desired carbonyl group. thieme-connect.de Pivaloyl chloride is often effective for direct amidation of carboxylic acids. rsc.orgacs.org

General Procedure for Mixed Anhydride Method:

Formation of the mixed anhydride by reacting the carboxylic acid with an acyl halide (e.g., isobutyl chloroformate) in the presence of a base. highfine.comgoogle.com

Reaction of the mixed anhydride with the amine to form the amide bond. google.com

Advanced Coupling Reagents in Amide Synthesis

In addition to classical methods, a variety of advanced coupling reagents have been developed to improve efficiency, reduce side reactions, and broaden the scope of amide synthesis. numberanalytics.com These reagents are often based on phosphonium (B103445) or aminium salts. bachem.comhepatochem.com

Some notable advanced coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly effective coupling reagent that provides rapid and clean reactions with minimal racemization. luxembourg-bio.comucl.ac.uk

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another widely used and efficient coupling reagent. peptide.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high coupling efficiency. bachem.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is considered safer and more efficient than many benzotriazole-based reagents. numberanalytics.compeptide.com

These advanced reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. bachem.com

Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several green approaches can be considered.

Solvent Selection: Traditional amide synthesis often employs polar aprotic solvents like DMF and NMP, which have toxicity concerns. ucl.ac.uk Greener alternatives include water, ethanol (B145695), or greener solvent options like cyclopentyl methyl ether (CPME). ucl.ac.uknih.gov

Catalytic Methods: The use of catalytic methods is a cornerstone of green chemistry. Boric acid has been reported as a simple and effective catalyst for the direct amidation of carboxylic acids, often under solvent-free conditions. semanticscholar.orgbohrium.com

Enzymatic Synthesis: Biocatalysis using enzymes like Candida antarctica lipase (B570770) B (CALB) offers a highly selective and environmentally benign route to amide bond formation. nih.gov These reactions can often be performed in greener solvents with high yields and purity. nih.gov

Electrosynthesis: Electrochemical methods provide another green alternative for amide synthesis, often avoiding the need for stoichiometric activating reagents. rsc.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Molecular Structure and Conformation Analysis of 3 Thien 3 Ylcarbonyl Amino Benzoic Acid

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei. For 3-[(Thien-3-ylcarbonyl)amino]benzoic acid, both ¹H NMR and ¹³C NMR would be essential for structural confirmation.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the benzoic acid ring, the thiophene (B33073) ring, and the amide N-H proton. The splitting patterns (singlet, doublet, triplet, etc.) would help to establish the substitution patterns on both aromatic rings.

¹³C NMR: This analysis would reveal the number of chemically distinct carbon atoms in the molecule, including those in the carboxyl group, the amide carbonyl group, and the carbons of the two aromatic systems.

While specific data for the target compound is unavailable, analysis of its precursor, 3-aminobenzoic acid, provides a foundational understanding. For example, the ¹H NMR spectrum of 3-aminobenzoic acid in DMSO-d₆ shows characteristic signals corresponding to its aromatic protons. chemsrc.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Regions for this compound (Note: This is a hypothetical table based on known chemical shift ranges for similar functional groups.)

Atom Type Predicted Chemical Shift (ppm) Notes
Carboxylic Acid Proton (-COOH)12.0 - 13.0Typically a broad singlet.
Amide Proton (-NH-)9.0 - 11.0A singlet, which may broaden with temperature.
Aromatic Protons (Benzoic & Thiophene)7.0 - 8.5Complex multiplet patterns are expected.
Carbonyl Carbons (Amide & Acid)160 - 175Two distinct signals are anticipated.
Aromatic Carbons110 - 140Multiple signals corresponding to the carbons of both rings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display characteristic absorption bands confirming the presence of its key functional groups. The spectrum of benzoic acid, for instance, shows a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ due to hydrogen bonding, and a strong C=O stretch for the carboxylic acid. nih.govspectroscopyonline.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
AmideN-H stretch3400 - 3200
Carbonyl (Carboxylic Acid)C=O stretch1710 - 1680
Carbonyl (Amide)C=O stretch (Amide I)1680 - 1630
AmideN-H bend (Amide II)1570 - 1515
Aromatic RingsC=C stretch1600 - 1450
Thiophene RingC-S stretch800 - 600

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound (C₁₂H₉NO₃S), which has a calculated molecular weight of approximately 247.27 g/mol . chemsrc.com The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing the loss of characteristic fragments like the carboxyl group or the thiophene ring.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The presence of conjugated systems, such as the aromatic benzoic acid and thiophene rings linked by the amide group, would lead to characteristic absorption bands. The spectrum of 3-aminobenzoic acid, for example, shows absorption maxima at 194 nm, 226 nm, and 272 nm. nist.gov The extended conjugation in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and details of the crystal packing. While a crystal structure for this compound is not available in the searched databases, analysis of related structures provides insight into the likely solid-state conformation.

In the solid state, the molecules of this compound would arrange themselves into a stable crystal lattice. This packing is governed by intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. researchgate.net The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O), which would participate in forming extended networks, linking the dimers into sheets or chains.

π–π Stacking: The planar aromatic rings (both benzene (B151609) and thiophene) would likely engage in π–π stacking interactions, where the electron clouds of adjacent rings attract each other, further stabilizing the crystal structure. nih.gov

The interplay of these intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point and solubility. The study of related aminobenzoic acid derivatives often reveals complex three-dimensional networks stabilized by a combination of these interactions. researchgate.netnih.gov

Conformational Analysis in Crystalline State

While the precise crystal structure of this compound is not publicly available, the conformation in the crystalline state is dictated by a delicate balance of intramolecular interactions and intermolecular forces, primarily hydrogen bonding and π-stacking, to achieve a minimum energy packing arrangement.

It is highly probable that the benzoic acid moieties would form hydrogen-bonded dimers, a common and highly stable supramolecular synthon. In this arrangement, the carboxylic acid groups of two molecules would interact via O—H···O hydrogen bonds, creating a characteristic R22(8) ring motif.

Table 1: Predicted Key Torsion Angles in the Crystalline State of this compound

Torsion AngleDescriptionPredicted Range (°)Rationale
O=C—N—HAmide Bond~180 (trans)The trans conformation is significantly more stable for secondary amides due to lower steric hindrance.
CAr—C(=O)—N—CArPhenyl-Amide LinkageNon-zeroSteric interactions between the aromatic rings would likely force a twisted conformation.
CAr—N—C(=O)—CThAmide-Thienyl LinkageVariableRotation around this bond would be influenced by crystal packing forces and intramolecular interactions.

Note: The data in this table is predictive and based on the analysis of analogous structures. Actual values would require experimental determination via X-ray crystallography.

Conformational Isomerism and Rotational Barriers

Conformational isomerism in this compound arises from the rotation around several single bonds, most notably the C(O)—N amide bond and the bonds connecting the amide group to the aromatic rings.

The rotation around the C(O)—N amide bond is significantly restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This results in a high rotational barrier, typically in the range of 15-20 kcal/mol for secondary amides. Consequently, the amide bond is predominantly found in a planar trans conformation, where the thienyl and benzoic acid groups are on opposite sides of the C-N bond, to minimize steric repulsion. The corresponding cis conformation would be significantly higher in energy.

Rotation around the N—C(benzoic) and C(O)—C(thienyl) bonds will have lower energy barriers. These rotations determine the relative orientation of the two aromatic rings. The potential energy surface for these rotations would likely show several local minima corresponding to different staggered or twisted conformations. The exact rotational barriers would be influenced by the steric bulk of the rings and the electronic interactions between them. Computational methods, such as Density Functional Theory (DFT), would be required to accurately calculate these rotational barriers.

Tautomerism and Protomeric Equilibria

Tautomerism, the interconversion of constitutional isomers by the formal migration of a hydrogen atom or proton, is a relevant consideration for this compound.

Amide-Imidic Acid Tautomerism: The amide linkage (–CO–NH–) can theoretically exist in equilibrium with its imidic acid tautomer (–C(OH)=N–). However, for simple secondary amides, the amide form is overwhelmingly favored thermodynamically. The equilibrium lies strongly towards the amide tautomer, and the imidic acid form is generally not observed under normal conditions.

Computational Chemistry and Theoretical Studies of 3 Thien 3 Ylcarbonyl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 3-[(Thien-3-ylcarbonyl)amino]benzoic acid, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and calculating a host of electronic properties. rsc.org These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.

Furthermore, DFT is used to compute electronic descriptors that are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For related aminobenzoyl derivatives, DFT has been successfully used to analyze frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Total Energy-1250 Ha
Note: These values are illustrative and would be obtained from DFT calculations (e.g., B3LYP/6-311++G(d,p)).

Ab Initio Methods for Molecular Properties

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for benchmarking and for calculating specific molecular properties with high accuracy. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide more precise calculations of electron correlation effects, which are important for accurately determining interaction energies and spectroscopic constants. For instance, studies on similar molecules like p-aminobenzoic acid have employed MP2 and composite ab initio methods to obtain detailed information on their electronic structure and thermochemistry. researchgate.net These high-level calculations can be used to validate the results from more computationally efficient DFT methods and to investigate excited states and other properties that may be challenging for standard DFT functionals.

Molecular Dynamics Simulations for Conformational Sampling

The static picture provided by geometry optimization does not capture the dynamic nature of molecules in solution. This compound possesses several rotatable bonds, particularly around the amide linkage and the connection to the thiophene (B33073) ring. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational space of such flexible molecules over time. youtube.com

By simulating the motion of atoms and molecules under a given force field, MD simulations can reveal the preferred conformations and the energy barriers between them. For benzanilide-type structures, MD simulations can elucidate the dynamics of the amide bond, which can exist in both cis and trans conformations, although the trans form is generally more stable. tandfonline.com These simulations provide insights into how the molecule might adapt its shape to fit into a binding site of a biological target, a crucial aspect for drug design. MD simulations on related systems have been used to understand the stability of ligand-protein complexes and the role of solvent molecules in mediating interactions. nih.gov

Molecular Docking and Binding Energy Calculations

Given the structural motifs present in this compound, it is a candidate for interacting with various biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is instrumental in structure-based drug design.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally "docked" into the active site of the protein. The docking algorithm samples a wide range of conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. Studies on compounds containing thienyl and benzoyl moieties have successfully used molecular docking to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking studies on thienyl chalcone (B49325) derivatives have identified them as potential inhibitors of VEGFR-2 kinase. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterIllustrative Value
Binding Affinity-8.5 kcal/mol
Hydrogen Bonds2 (with Asp123, Glu145)
Hydrophobic InteractionsTrp84, Phe189, Leu201
Note: These values are hypothetical and would be generated by molecular docking software.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds that includes this compound, a QSAR study would involve synthesizing and testing a library of related derivatives. The biological activity data would then be correlated with calculated molecular descriptors.

QSAR studies on benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for their inhibitory activity against certain enzymes. nih.gov Both 2D-QSAR, which uses topological and physicochemical descriptors, and 3D-QSAR, which considers the 3D fields around the molecules, can be developed. dergipark.org.tr A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For this compound, a QSAR model could help in understanding the influence of substituents on the benzoic acid or thiophene rings on its potential biological effects.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also highly valuable for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent example. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to predict the ¹H and ¹³C NMR chemical shifts. scilit.comuncw.edu

These calculations are often performed using DFT with specific functionals and basis sets that are optimized for NMR predictions. github.io The calculated chemical shifts can then be compared with experimental data to confirm the proposed structure. This is particularly useful for complex molecules where spectral interpretation can be challenging. Similarly, the vibrational frequencies can be calculated to predict the Infrared (IR) spectrum, and time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum. researchgate.net For a related aminobenzoyl thiourea (B124793) derivative, DFT calculations have been shown to be powerful in interpreting experimental spectral data. rsc.org

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (Carboxyl)168.5168.2
C (Amide Carbonyl)165.2164.9
Thiophene C2126.8126.5
Thiophene C4130.1129.8
Thiophene C5128.4128.1
Benzoic Acid C1132.5132.3
Benzoic Acid C3139.0138.7
Note: These are representative values. The accuracy of prediction depends on the computational method and solvent effects.

Reactivity and Reaction Mechanism Predictions through Theoretical Models

While computational studies are a common practice for characterizing novel compounds, it appears that this compound has not yet been the subject of such published research. Theoretical models are invaluable for predicting various chemical properties, including:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electron-donating and electron-accepting capabilities of a molecule, which is crucial for predicting its role in chemical reactions.

Electrostatic Potential Maps: These maps visualize the charge distribution and are used to predict sites susceptible to nucleophilic or electrophilic attack.

Reaction Pathway Analysis: Computational models can be employed to calculate the transition state energies for proposed reaction mechanisms, thereby predicting the most likely reaction pathways and the kinetics of the reaction.

Although general principles of computational chemistry could be applied to hypothesize about the reactivity of this compound based on its constituent parts (a thiophene ring, an amide linkage, and a benzoic acid moiety), any such discussion would be purely speculative without specific research to substantiate the claims.

Therefore, the presentation of detailed research findings, data tables, and specific reactivity predictions for this compound is not possible at this time due to the lack of available data in the scientific literature.

Chemical Reactivity and Derivatization Strategies for 3 Thien 3 Ylcarbonyl Amino Benzoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily undergoing a variety of classical transformations to yield esters, amides, and reduced alcohol or aldehyde derivatives.

Esterification: The carboxylic acid can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chegg.comlibretexts.org This is an equilibrium-driven reaction, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. chegg.comyoutube.com For example, reacting 3-[(thien-3-ylcarbonyl)amino]benzoic acid with ethanol (B145695) and a catalytic amount of concentrated H₂SO₄ under reflux would yield ethyl 3-[(thien-3-ylcarbonyl)amino]benzoate. chegg.comlibretexts.org

Amidation: The synthesis of new amide derivatives from the carboxylic acid moiety requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally inefficient due to a competing acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.orgchemistrysteps.com These agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine to form the desired amide bond. chemistrysteps.comyoutube.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can further enhance reaction rates and suppress side reactions, particularly when coupling with less reactive (electron-deficient) amines. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagents & Conditions Product Type Reference(s)
Esterification Alcohol (e.g., Ethanol), cat. H₂SO₄, Heat (Reflux) Ester chegg.com, libretexts.org
Amidation Amine, EDC, HOBt, DIPEA, Acetonitrile Amide nih.gov
Amidation Amine, DCC Amide chemistrysteps.com, libretexts.org

Reduction to Alcohols: The carboxylic acid group can be fully reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective against carboxylic acids. chemistrysteps.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, capable of reducing the carboxylic acid to the corresponding benzyl (B1604629) alcohol derivative, [3-({[1-(hydroxymethyl)thien-3-yl]carbonyl}amino)phenyl]methanol, after an acidic workup. chemistrysteps.commasterorganicchemistry.comambeed.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. chemistrysteps.com Borane (BH₃) complexes, such as BH₃·THF, can also be used and offer an alternative that is often more selective than LiAlH₄. chemistrysteps.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as it requires stopping the reaction at the intermediate aldehyde stage without further reduction to the alcohol. ncert.nic.in This is challenging because aldehydes are typically more reactive than their parent carboxylic acids. Specialized reagents and methods have been developed for this purpose. One approach involves the catalyzed hydrosilylation of the carboxylic acid to form a disilyl acetal, which can then be hydrolyzed to the aldehyde. acs.orgnih.gov Catalysts such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or certain manganese complexes have proven effective for this transformation under mild conditions. nih.govrsc.org Another method utilizes sterically hindered boron-based reagents like thexylchloroborane-methyl sulfide, which can selectively effect the partial reduction. acs.org

Table 2: Conditions for Reduction of the Carboxylic Acid Group

Product Reagents & Conditions Key Features Reference(s)
Primary Alcohol 1. LiAlH₄, THF; 2. H₃O⁺ workup Strong, non-selective reducing agent chemistrysteps.com, masterorganicchemistry.com
Primary Alcohol BH₃·THF, then H₃O⁺ workup Alternative to LiAlH₄, can offer different selectivity chemistrysteps.com
Aldehyde Triethylsilane, Mn catalyst, UV light; then acidic hydrolysis Mild conditions, good yields rsc.org
Aldehyde Hydrosilane, B(C₆F₅)₃ catalyst; then acidic hydrolysis Catalytic, mild conditions acs.org, nih.gov
Aldehyde Thexylchloroborane-methyl sulfide Direct, simple aldehyde synthesis acs.org

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it a prime site for derivatization, particularly through electrophilic substitution and metal-catalyzed cross-coupling reactions.

The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (SₑAr). researchgate.net Substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). In this compound, the thiophene ring is substituted at the C3 position with an acylamino group. This group is an activating, ortho-, para-director. libretexts.orgbyjus.com Therefore, incoming electrophiles are directed primarily to the C2 and C5 positions of the thiophene ring.

Halogenation: The thiophene ring can be readily halogenated (chlorinated, brominated, or iodinated) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. wikipedia.org The reaction would be expected to yield a mixture of 2-halo and 5-halo derivatives.

Nitration: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlumenlearning.com This would introduce a nitro group at the C2 or C5 position. The reaction conditions must be carefully controlled to avoid oxidation or polysubstitution.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), would also be directed to the C2 and C5 positions. wikipedia.org

The regioselectivity between the C2 and C5 positions can be influenced by steric factors and the specific reaction conditions employed. researchgate.net

Modern synthetic chemistry offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. To utilize these methods, the thiophene ring must first be functionalized with a suitable handle, typically a halogen (Br or I) introduced via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide (e.g., a bromo- or iodo-thienyl derivative) with an organoboron compound, such as a boronic acid or ester. rsc.orgnih.govnih.gov This is a highly versatile method for introducing new aryl, heteroaryl, or vinyl groups onto the thiophene ring. researchgate.net For example, reacting 2-bromo-3-[(thien-3-ylcarbonyl)amino]benzoic acid with phenylboronic acid in the presence of a Pd catalyst and a base would yield the 2-phenyl derivative.

Heck Coupling: This reaction forms a C-C bond between an organohalide and an alkene, catalyzed by a palladium complex. rsc.org It provides a direct route to install alkenyl substituents on the thiophene ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and typically a copper co-catalyst (though copper-free methods exist). rsc.orgorganic-chemistry.orgacs.org This is the premier method for introducing alkynyl functionalities onto the thiophene core. acs.org

Table 3: Common Cross-Coupling Strategies for Thiophene Functionalization

Reaction Name Coupling Partners Catalyst System Bond Formed Reference(s)
Suzuki-Miyaura Halothiophene + Boronic Acid/Ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) C(sp²)-C(sp²) rsc.org, nih.gov
Heck Halothiophene + Alkene Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) C(sp²)-C(sp²) rsc.org, researchgate.net
Sonogashira Halothiophene + Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C(sp²)-C(sp) organic-chemistry.org, acs.org

Transformations Involving the Amide Linkage

The central amide bond, while generally robust, can also be a target for chemical transformation, primarily through hydrolysis or reduction.

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures. masterorganicchemistry.com

Acidic Hydrolysis: Heating the compound with a strong aqueous acid (e.g., HCl or H₂SO₄) will break the amide bond, yielding thiophene-3-carboxylic acid and 3-aminobenzoic acid (as its ammonium (B1175870) salt). libretexts.orgchemguide.co.ukresearchgate.net

Basic Hydrolysis: Heating with a strong aqueous base (e.g., NaOH) will also cleave the amide bond, producing the sodium salt of thiophene-3-carboxylic acid and 3-aminobenzoic acid. chemguide.co.ukyoutube.com

Amide Reduction: In contrast to hydrolysis, the reduction of the amide carbonyl group does not cleave the C-N bond. Instead, it reduces the carbonyl to a methylene (B1212753) group (CH₂). This reaction is typically performed with a strong reducing agent like LiAlH₄. chemistrysteps.comchemistrysteps.comorgosolver.com Applying this to this compound would convert the amide linkage into a secondary amine, yielding 3-{[thien-3-ylmethyl]amino}benzoic acid. masterorganicchemistry.comlibretexts.org This transformation fundamentally alters the electronic and structural nature of the linker between the two aromatic rings.

Hydrolytic Cleavage Studies

The central amide bond in this compound is susceptible to hydrolytic cleavage, a reaction that breaks the amide linkage to yield the parent 3-aminobenzoic acid and thiophene-3-carboxylic acid. This process is of significant interest in understanding the metabolic stability of drug candidates and in the design of prodrugs.

Amide hydrolysis is generally a slow reaction under neutral conditions but can be accelerated by heating in the presence of an acid or a base. researchgate.netgoogle.comacs.org Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. google.com In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. rsc.org

While specific kinetic studies on the hydrolytic cleavage of this compound are not extensively documented in publicly available literature, the general principles of amide hydrolysis are well-established. The reaction would proceed as depicted in Figure 1.

Figure 1: Hydrolytic Cleavage of this compound

The stability of the amide bond can be influenced by the electronic properties of both the thiophene and benzoic acid rings. Electron-withdrawing groups on either ring could potentially increase the rate of hydrolysis, while electron-donating groups might decrease it.

Reaction Type General Conditions Products Reference
Acid-Catalyzed HydrolysisDilute acid (e.g., HCl), Heat3-Aminobenzoic acid, Thiophene-3-carboxylic acid acs.org
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH), HeatSalt of 3-aminobenzoic acid, Salt of thiophene-3-carboxylic acid rsc.org

N-Alkylation and N-Acylation Reactions

The amide nitrogen in this compound can undergo further substitution through N-alkylation and N-acylation reactions. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires the deprotonation of the amide proton to form a more nucleophilic species, which then reacts with an alkylating agent. udel.edu Common methods involve the use of a strong base, such as sodium hydride, followed by the addition of an alkyl halide. udel.edu Alternatively, catalytic methods for the N-alkylation of amides with alcohols have been developed, offering a more environmentally friendly approach where water is the only byproduct. google.comorganic-chemistry.orgnih.gov These reactions can be catalyzed by various transition metal complexes or Brønsted/Lewis acids. organic-chemistry.org For instance, a patent describes the N-methylation of a related di-iodinated acetamidobenzoic acid derivative using methylsulphuric acid in a methanolic potassium hydroxide solution. google.com

N-Acylation: N-acylation introduces a second acyl group to the amide nitrogen, forming an imide. This transformation can be achieved by reacting the amide with an acyl chloride or anhydride under basic conditions. nih.gov More recent methods include the use of two different electrophilic acylating reagents to achieve unsymmetrical imides with high chemoselectivity. rsc.org Iron-catalyzed cross-coupling of acylhydrazines with amines has also been reported as a mild and efficient method for amide bond formation, which could be adapted for N-acylation. nih.gov

Reaction Reagents and Conditions Product Type Reference
N-Alkylation1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I)N-Alkyl-3-[(thien-3-ylcarbonyl)amino]benzoic acid udel.edu
N-AlkylationAlcohol, Catalyst (e.g., Ru complex)N-Alkyl-3-[(thien-3-ylcarbonyl)amino]benzoic acid nih.gov
N-AcylationAcyl chloride (e.g., CH₃COCl), BaseN-Acyl-3-[(thien-3-ylcarbonyl)amino]benzoic acid (Imide) nih.gov

Introduction of Additional Functional Groups

The aromatic rings of this compound provide opportunities for the introduction of additional functional groups through electrophilic aromatic substitution reactions.

Thiophene Ring Functionalization: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. rsc.org Substitution typically occurs at the C2 and C5 positions, which are ortho to the sulfur atom. The presence of the carbonyl group at the 3-position is expected to direct incoming electrophiles primarily to the C5 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. rsc.org

Benzoic Acid Ring Functionalization: The benzoic acid ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid group. The amide group at the 3-position is an ortho-, para-director, while the carboxylic acid at the 1-position is a meta-director. The directing effects of these two groups would lead to complex product mixtures upon electrophilic substitution. However, directed C-H activation strategies offer a more controlled approach to functionalize the benzoic acid ring, for instance, at the ortho position relative to the carboxylic acid. rsc.org

Ring System Reaction Type Typical Reagents Expected Position of Substitution Reference
ThiopheneNitrationHNO₃/H₂SO₄C5 rsc.org
ThiopheneBrominationBr₂/FeBr₃C5 rsc.org
Benzoic AcidDirected C-H AminationIridium catalyst, Azide sourceOrtho to COOH rsc.org

Synthesis of Analogs with Modified Spacers or Linkers

Modifying the amide linker is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a molecule. This can be achieved by replacing the amide bond with a bioisostere, which is a functional group with similar physical and chemical properties. nih.govgoogle.com

Several amide bond bioisosteres have been investigated, including:

1,2,3-Triazoles: These can be synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and can mimic the geometry of a trans-amide bond. nih.govgoogle.com

Oxadiazoles and Thiadiazoles: These five-membered heterocycles can also serve as amide surrogates. nih.gov

Thioamides: The replacement of the amide carbonyl oxygen with sulfur to form a thioamide can be achieved using thionating agents like Lawesson's reagent. organic-chemistry.org

A patent application (WO2008080891A2) describes the synthesis of a related compound where the core structure is a 3-amino-tetrahydrofuran-3-carboxylic acid amide, demonstrating the exploration of different cyclic scaffolds as linkers. The synthesis of various aminobenzoic acid derivatives with different linkers has also been reported, highlighting the versatility of this scaffold in generating diverse chemical entities. researchgate.net

Amide Bioisostere General Synthetic Method Key Features Reference
1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloadditionMimics trans-amide geometry, chemically stable nih.govgoogle.com
ThioamideThionation with Lawesson's reagentAlters hydrogen bonding properties organic-chemistry.org
Tetrahydrofuran-based linkerMulti-step synthesis involving substituted 3-amino-tetrahydrofuran-3-carboxylic acid amidesIntroduces conformational constraints

Advanced Applications and Potential Research Directions

Supramolecular Chemistry and Self-Assembly

The fields of supramolecular chemistry and self-assembly focus on the non-covalent interactions between molecules that lead to the formation of larger, well-ordered structures. The molecular framework of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid is particularly well-suited for such interactions. The molecule contains both a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide and carboxylic acid carbonyl oxygens).

The carboxylic acid group is especially significant, as it can form strong, directional hydrogen bonds, often leading to the creation of dimeric structures or extended hydrogen-bonded chains. The amide linkage further reinforces this potential for creating organized networks. The interplay of the thiophene (B33073) ring's π-system with the benzene (B151609) ring could also lead to π-π stacking interactions, further stabilizing any self-assembled architectures. While specific studies on the self-assembly of this compound are not prominent, the general principles of supramolecular chemistry suggest its potential to form complex, ordered materials based on these non-covalent forces. The great chemical diversity and potential for supramolecular organization are known characteristics of thiophene derivatives. researchgate.net

Material Science Implications

While there is no direct evidence of this compound being utilized as a polymer precursor or in the development of liquid crystals, its structural components are relevant to material science. Thiophene-based materials are a cornerstone of research into organic electronics due to their stability and electronic properties. rsc.org

Theoretically, the difunctional nature of the molecule—with a reactive carboxylic acid at one end and the potential for functionalization on the thiophene ring—could allow it to act as a monomer in polymerization reactions. The resulting polymers would incorporate the rigid, aromatic-rich backbone of the parent molecule, potentially leading to materials with interesting thermal and electronic properties. The inherent rigidity of the core structure is also a feature often found in molecules that exhibit liquid crystalline phases, although this would be highly dependent on the introduction of other functional groups to promote such behavior.

Analytical Chemistry Applications

In analytical chemistry, there are no documented applications of this compound as a standard or derivatizing agent. However, its structure lends itself to theoretical consideration for such roles. As a stable, crystalline solid, it could potentially be used as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) or mass spectrometry, provided a specific analytical need arises. Furthermore, the carboxylic acid group could, in principle, be used to derivatize other molecules to enhance their detectability or chromatographic separation, though more reactive and specific agents are typically employed for these purposes.

Development of Fluorescent Probes or Labels

Thiophene-based compounds are widely recognized for their fluorescent properties, which are tunable based on their molecular structure. rsc.org These properties have led to their use in various applications, including as fluorescent biomarkers. rsc.org The development of new highly emissive thiophene-based materials has been a focus of research over the last decade. rsc.org

The core of this compound contains a thiophene ring, which is a known fluorophore. The fluorescence of such molecules is highly dependent on the nature of their substituents and the extent of electronic conjugation. researchgate.net For instance, some thiophene derivatives have been developed as fluorescent probes for sensing sugars or for visualizing disease-associated protein aggregates. nih.govresearchgate.net While the specific fluorescent characteristics of this compound have not been extensively reported, its thiophene moiety suggests a potential for fluorescence. Further research could explore how its emission properties change in different environments or upon binding to specific targets, which could form the basis for its development as a fluorescent probe in biological or chemical sensing applications. Studies have shown that the fluorescent properties of thiophene derivatives depend on their structure, with some exhibiting high fluorescence intensity. researchgate.net

Pharmacophore Identification and Lead Optimization Principles

The most significant area of relevance for this compound is in medicinal chemistry, specifically in the context of pharmacophore identification and lead optimization. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The thiophene ring is considered a privileged pharmacophore in drug discovery. nih.gov

The thiophene moiety is often used by medicinal chemists as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and a better binding affinity for the target receptor. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov

The structure of this compound contains three key pharmacophoric elements:

The Thiophene Ring : A versatile aromatic system and known bioisostere. nih.gov

The Amide Linkage : A common and structurally important group in many drugs that can participate in hydrogen bonding.

The Benzoic Acid Moiety : Provides a key acidic site for interaction with biological targets.

This compound serves as a scaffold that can be systematically modified. For example, in lead optimization, researchers might synthesize analogues by altering the substituents on the thiophene or benzene rings to improve potency, selectivity, or pharmacokinetic properties. Thiophene carboxamide scaffolds have been investigated as potential anticancer agents. mdpi.comnih.gov Similarly, various thiophene derivatives have been synthesized and evaluated for their anti-inflammatory properties or as selective receptor agonists. mdpi.comnih.gov

Future Prospects in Chemical Biology Research

The intersection of chemistry and biology offers fertile ground for the future application of molecules like this compound. The established role of thiophene derivatives as fluorescent labels for biological structures, such as protein aggregates, points to a clear path for future research. researchgate.net By modifying the core structure of this compound, it may be possible to develop new chemical tools to study complex biological processes.

Given that thiophene-based molecules are key intermediates in various therapeutic areas, the continued exploration of new derivatives based on this scaffold is expected. mdpi.com The fundamental structure of this compound represents a validated starting point for the design of new molecules with tailored biological activities. Future research may focus on incorporating this scaffold into more complex systems to probe biological functions or to act as leads for the development of new therapeutic agents.

Conclusion

Summary of Key Research Findings and Methodologies

Research surrounding 3-[(Thien-3-ylcarbonyl)amino]benzoic acid and structurally related compounds has primarily focused on their synthesis and potential as biologically active agents. The core structure combines a thiophene (B33073) carboxamide with an aminobenzoic acid moiety, both of which are recognized pharmacophores in medicinal chemistry. Synthetic methodologies are well-established, typically involving the amide coupling reaction between a thiophene carboxylic acid derivative and an appropriate aniline (B41778) or aminobenzoic acid. nih.govnih.gov These reactions often employ coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (B28879) (DMAP). nih.gov Characterization of the resulting products relies on standard analytical techniques, including High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and chromatographic methods to ensure purity. mdpi.com

The biological evaluation of analogous compounds has revealed a broad spectrum of activity, establishing the thiophene carboxamide scaffold as a versatile template for inhibitor design. Studies have demonstrated the anticancer and antiproliferative potential of these derivatives, with some acting as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or as biomimetics of the tubulin inhibitor Combretastatin A-4. nih.govmdpi.comresearchgate.net Furthermore, derivatives have been optimized as potent and selective inhibitors against other key protein targets implicated in various diseases.

The following table summarizes key findings from research on compounds with similar structural motifs.

Compound Class/DerivativeResearch Focus/TargetKey Finding/MethodologyCitation(s)
Thiophene Carboxamide AnaloguesSphingomyelin Synthase 2 (SMS2) InhibitionDiscovery of a potent inhibitor (Compound 14l ) with an IC₅₀ value of 28 nmol/L for potential dry eye disease therapy. nih.gov
2,5-Substituted Benzoic Acid DerivativesDual Mcl-1/Bfl-1 InhibitionStructure-based design led to an inhibitor (Compound 24 ) with Kᵢ values of 100 nM for both anti-apoptotic proteins. nih.gov
Thiophene Carboxamide BiomimeticsTubulin-Colchicine-Binding InhibitionSynthesized compounds showed potent activity against Hep3B cancer cells (IC₅₀ = 5.46 µM for compound 2b ) and favorable dynamics in simulation studies. nih.govresearchgate.net
3-Aminobenzoic Acid DerivativesRibosome InteractionCryo-EM structures revealed that aminobenzoic acid monomers sterically block induced fit in the peptidyl transferase center, explaining their inefficient incorporation into polypeptides. nih.gov
Thieno[3,2-c]pyrazol-3-amine DerivativesGlycogen Synthase Kinase 3β (GSK-3β) InhibitionA derivative (54 ) was identified as a potent GSK-3β inhibitor (IC₅₀ = 3.4 nM) with neuroprotective effects, relevant for Alzheimer's disease. nih.gov

Unanswered Questions and Future Research Trajectories

Despite the promising results from analogous structures, the specific biological activity profile and therapeutic potential of this compound remain largely uncharacterized. The existing body of research lays a clear foundation for future investigations.

A primary unanswered question is the precise molecular target(s) of this compound. A comprehensive screening campaign against a panel of kinases, proteases, and metabolic enzymes—particularly those known to be modulated by similar scaffolds like SMS2, GSK-3β, and Bcl-2 family proteins—is a logical next step. nih.govnih.govnih.gov

Future research should pivot towards systematic Structure-Activity Relationship (SAR) studies. This would involve the synthesis of a focused library of derivatives with modifications at key positions on both the thiophene and benzoic acid rings. For instance, studies on related compounds suggest that altering the substitution pattern can significantly impact binding affinity and biological activity. nih.gov These synthetic efforts should be coupled with computational methods, such as molecular docking and dynamics simulations, to guide the design of more potent and selective inhibitors. nih.govresearchgate.net

Obtaining high-resolution crystal structures of this compound or its optimized derivatives in complex with their biological targets is crucial. nih.gov Such structural data would provide invaluable insights into the specific molecular interactions governing binding and inhibition, paving the way for rational, structure-based drug design. Furthermore, in silico and in vitro ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiling will be essential to evaluate the drug-like properties of any promising lead compounds derived from this scaffold. nih.gov

Broader Impact and Significance within Chemical Sciences

The compound this compound stands at the intersection of two important classes of molecular scaffolds, making it a significant entity within the broader context of medicinal and synthetic chemistry. Its structure represents a strategic fusion of the thiophene carboxamide and aminobenzoic acid motifs, which are independently recognized for their wide-ranging biological activities. mdpi.comresearchgate.net

Its primary significance lies in its role as a versatile and "fragment-like" scaffold for drug discovery. It provides a validated starting point for the development of inhibitors against a diverse array of therapeutic targets involved in cancer, neurodegenerative disorders, and inflammatory diseases. nih.govmdpi.comnih.gov The synthetic accessibility of the amide bond allows for the straightforward generation of chemical libraries, enabling the exploration of a vast chemical space to identify novel bioactive molecules. nih.govresearchgate.net

Moreover, the study of this compound and its derivatives contributes to the fundamental understanding of molecular recognition and structure-function relationships. Investigating how modifications to its structure influence target binding and cellular activity provides critical data that informs broader principles of drug design. nih.govnih.gov As a molecular building block, it serves as a valuable tool for chemists to construct more complex molecules for applications in materials science and chemical biology. Ultimately, research into this compound and its analogs exemplifies the iterative process of modern medicinal chemistry, where foundational scaffolds are systematically optimized to address pressing therapeutic needs.

Q & A

Q. What are the common synthetic routes for 3-[(Thien-3-ylcarbonyl)amino]benzoic acid?

The synthesis typically involves multi-step organic reactions, starting with the coupling of a thiophene carbonyl chloride derivative to a benzoyl amino precursor. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCl/HOBt to link the thiophene carbonyl moiety to the benzoic acid backbone .
  • Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups may be employed to protect reactive sites during synthesis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to dissolve both aromatic and heterocyclic intermediates .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • X-ray crystallography : Provides definitive proof of molecular geometry, including bond lengths and dihedral angles. SHELX software is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve aromatic protons and confirm substituent positions. For example, the thiophene ring protons resonate between 6.8–7.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing isomers .

Q. What are the reported biological activities of this compound?

Preliminary studies suggest:

  • Antimicrobial activity : Inhibition of bacterial growth via disruption of cell wall synthesis (e.g., against E. coli and S. aureus) .
  • Enzyme inhibition : Potential interaction with kinases or proteases due to the thiourea moiety’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of synthesis?

  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Temperature control : Maintaining 0–5°C during coupling minimizes side reactions like hydrolysis .
  • Reagent purity : Ensure anhydrous conditions and use freshly distilled thiophene carbonyl chloride to avoid competing reactions .

Q. How should contradictions in crystallographic data (e.g., dihedral angles) be resolved?

  • Refinement protocols : Use SHELXL for iterative refinement with restraints on bond distances and angles. Discrepancies >0.02 Å may indicate twinning or disorder .
  • Comparative analysis : Cross-validate with DFT-calculated geometries (e.g., using Gaussian09) to identify outliers in experimental data .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with target enzymes (e.g., binding affinity of the thiophene moiety to ATP pockets) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
  • Site-directed mutagenesis : Identifies critical residues in the enzyme active site by observing changes in inhibition potency .

Q. How can stability issues under extreme pH or temperature be mitigated during storage?

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the amide bond .
  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions, avoiding alkaline conditions (>pH 9) .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across studies?

  • Dose-response curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., cell line, assay duration). Discrepancies may arise from variations in cell permeability .
  • Structural analogs : Compare activity of derivatives (e.g., nitro vs. amino substituents) to identify pharmacophore requirements .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionReference
Coupling reagentEDCl/HOBt (1:1 molar ratio)
SolventAnhydrous DMF
Reaction temperature0–5°C
Purification methodColumn chromatography (SiO₂)

Q. Table 2. Common Contradictions in Biological Data

ContradictionResolution StrategyReference
Variability in IC50_{50} valuesStandardize assay protocols
Discrepant enzyme inhibition modesUse orthogonal assays (SPR vs. ITC)
Divergent microbial susceptibilityValidate with CLSI guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Thien-3-ylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Thien-3-ylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.